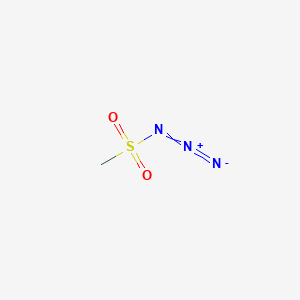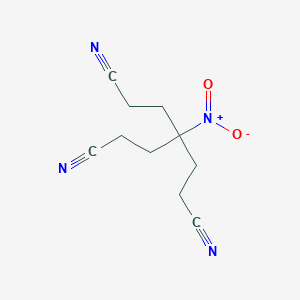
Methanesulfonyl azide
Overview
Description
Methanesulfonyl azide is an organic compound with the chemical formula CH₃N₃O₂S. It is the azide derivative of methanesulfonic acid and is commonly used as a reagent in organic synthesis, particularly for the production of diazo compounds . This compound is known for its relatively simple structure and its utility in various chemical reactions.
Mechanism of Action
Target of Action
Methanesulfonyl azide is primarily used in the modification of antisense oligonucleotides (ASOs), which are designed to bind to specific RNA targets and promote RNaseH1-mediated degradation of RNA . The primary targets of these ASOs are the specific RNA sequences they are designed to bind to .
Mode of Action
This compound is used to introduce mesyl-phosphoramidate (MsPA) linkages into the DNA gap and flanks of gapmer ASOs . This modification enhances the nuclease stability and protein binding properties of the ASOs . The MsPA linkage is introduced into ASOs by means of a Staudinger reaction between this compound and the trivalent phosphite intermediate produced upon phosphoramidite coupling .
Biochemical Pathways
The introduction of MsPA linkages affects the RNA-binding, nuclease stability, protein binding, pro-inflammatory profile, antisense activity, and toxicity of the ASOs . Replacing up to 5 phosphorothioate (PS) linkages in the gap with MsPA is well tolerated and can greatly reduce both immune stimulation and cytotoxicity .
Pharmacokinetics
The improved nuclease stability of MsPA over PS translates to significant improvement in the duration of ASO action in mice . This suggests that the MsPA modification may enhance the bioavailability of the ASOs by increasing their resistance to degradation.
Result of Action
The result of the action of this compound is the creation of ASOs with improved potency and therapeutic index, reduced pro-inflammatory effects, and extended duration of effect . These ASOs can effectively bind to their RNA targets and promote their degradation, leading to the downregulation of the target genes .
Action Environment
The action of this compound and the resulting ASOs can be influenced by various environmental factors. For example, the efficiency of the Staudinger reaction used to introduce the MsPA linkages may be affected by the reaction conditions . Additionally, the stability and activity of the resulting ASOs can be influenced by the cellular environment, including the presence of nucleases and other proteins .
Biochemical Analysis
Cellular Effects
Methanesulfonyl azide has been used in the modification of gapmer antisense oligonucleotides (ASOs) and characterized the effect of these linkages on RNA-binding, nuclease stability, protein binding, pro-inflammatory profile, antisense activity and toxicity in cells and in mice . Replacing up to 5 PS in the gap with MsPA was well tolerated and replacing specific PS linkages at appropriate locations was able to greatly reduce both immune stimulation and cytotoxicity .
Molecular Mechanism
Upon an ArF laser (193 nm) photolysis, this compound in solid noble gas matrices splits off N2 and yields the sulfonyl nitrene CH3SO2N in the triplet ground state . Subsequent photolysis with UV light (266 nm) causes the transformation from the nitrene to the pseudo-Curtius rearrangement product CH3NSO2 .
Temporal Effects in Laboratory Settings
The improved nuclease stability of MsPA over PS translated to significant improvement in the duration of ASO action in mice which was comparable to that of enhanced stabilized siRNA designs .
Dosage Effects in Animal Models
While these effects can be mitigated by judicious screening and evaluation of candidate ASOs in pre-clinical cell and animal models, a general chemical strategy to modulate ASO protein binding by reducing PS content could be beneficial for designing the next generation of more effective PS ASOs .
Metabolic Pathways
This compound is a simple reagent that is perfectly suited for diazotransfer reactions . As an azide compound, this compound can also be employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonyl azide can be synthesized from methanesulfonyl chloride by reacting it with sodium azide in ethanol or methanol . The reaction is typically carried out under controlled conditions to avoid explosion hazards. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{NaN}_3 \rightarrow \text{CH}_3\text{SO}_2\text{N}_3 + \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is often prepared in situ to minimize the risks associated with handling and storage. This involves generating the compound directly in the reaction mixture where it will be used, often in solvents like acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Methanesulfonyl azide undergoes various types of chemical reactions, including:
Diazo Transfer Reactions: It is used to introduce diazo groups into other compounds.
Photolysis: When exposed to light, this compound can decompose to form nitrenes.
Substitution Reactions: It can react with hydrocarbons to form methanesulfonyl amides and N-substituted derivatives.
Common Reagents and Conditions:
Diazo Transfer: Commonly involves trimethylphosphite and sodium hydride.
Photolysis: Typically conducted in a matrix of argon or neon.
Major Products:
Diazo Compounds: Formed through diazo transfer reactions.
Nitrenes: Formed through photolysis.
Methanesulfonyl Amides: Formed through substitution reactions with hydrocarbons.
Scientific Research Applications
Methanesulfonyl azide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for diazo transfer and click-chemistry reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methanesulfonyl azide is often compared with other sulfonyl azides, such as:
Tosyl Azide: Historically used for diazo transfer but is more explosive.
Imidazole-1-sulfonyl Azide: Less explosive and forms easily separable amides.
4-Acetamidobenzenesulfonyl Azide: Also used for diazo transfer with similar advantages.
Uniqueness: this compound is favored for its simple and inexpensive production, as well as the straightforward purification of reaction mixtures .
Properties
IUPAC Name |
N-diazomethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIGUWUNPQBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339446 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-70-7 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)





![Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate](/img/structure/B75425.png)

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)


